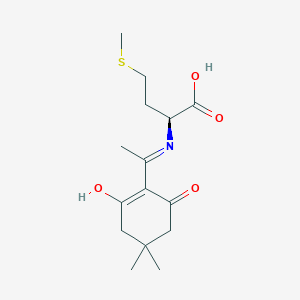
Dde-L-Met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dde-L-Met-OH, also known as N-alpha-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-methionine, is a chemical compound used as an orthogonally protected building-block in solid-phase peptide synthesis . It is a synthetic derivative of methionine and has a unique chemical structure that makes it an ideal candidate for various applications in biochemistry and molecular biology.
Molecular Structure Analysis
The molecular formula of this compound is C15H23NO4S . Its molecular weight is 313.13 g/mol . The structure includes a methionine core with a dimethyl-dioxocyclohexylidene group attached .Aplicaciones Científicas De Investigación
Drug Delivery Systems
Drug delivery systems (DDS), including lipid- or polymer-based nanoparticles, play a crucial role in enhancing the pharmacological and therapeutic properties of drugs. DDS can significantly improve the delivery efficiency of drugs, including new drugs derived from proteomics or genomics research, and their use in ligand-targeted therapeutics has been a subject of considerable interest. Advanced nanoparticulate DDS have been developed for various therapeutic purposes, including diabetes therapy, anticancer therapeutics, and other applications. These systems offer potential benefits such as enhanced drug delivery efficiency, specific targeting to diseased tissue, improved drug bioavailability, and biocompatibility, which are critical for successful treatment outcomes (Allen & Cullis, 2004); (Yao Chen et al., 2020).
Nanostructures as Drug Delivery Systems
The development of biomimetic nanostructures and cues for DDS has been inspired by biological structures, shapes, processes, and mechanisms. Biologically inspired materials, including nanoparticles, nanofibers, micelles, liposomes, and hydrogels, have been used to engineer advanced DDS, termed 'smart DDS.' These systems can mimic biological structures to produce a similar response or are synthesized using biologically inspired processes to avoid possible failure or rejection, thus enhancing the treatment of diseases with improved efficiency and eco-friendliness (Rasheed et al., 2019).
Photodegradable Anticancer Prodrugs
A novel ternary DDS constructed using a photodegradable anticancer prodrug, a water-soluble pillararene supramolecular container, and a diblock copolymer has been reported. This system addresses critical issues such as enhancement of the water solubility of the anticancer prodrug, controlled release of the anticancer drug, and accurate and quantitative measurement of the drug release. Such advancements in DDS allow for targeted, efficient, and regulated delivery of anticancer drugs, showcasing the potential of using photodegradable compounds in targeted therapies (Guocan Yu et al., 2015).
Metabolic Stability and Drug Interactions
Understanding the metabolic properties of new chemical entities is crucial during drug discovery and development. In vitro methods are employed for early estimation and prediction of in vivo metabolism, including the metabolic stability and risk for drug-drug interactions (DDIs) related to inhibition and induction of drug metabolic enzymes. These methods are instrumental in identifying and eliminating compounds with undesirable metabolic properties early in the drug development process, highlighting the importance of metabolic studies in ensuring the safety and efficacy of new drugs (Baranczewski et al., 2006).
Mecanismo De Acción
Mode of Action
. In this context, it prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. After the peptide synthesis is complete, the Dde-L-Met-OH group can be removed under specific conditions .
Pharmacokinetics
Amino acids are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Propiedades
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-9(16-10(14(19)20)5-6-21-4)13-11(17)7-15(2,3)8-12(13)18/h10,17H,5-8H2,1-4H3,(H,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROHMVCMFKTMJY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
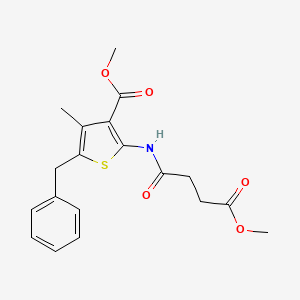


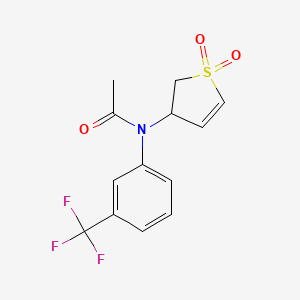
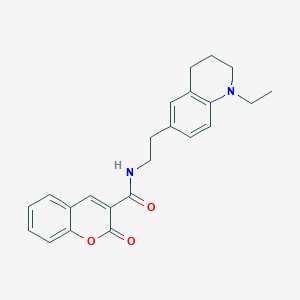
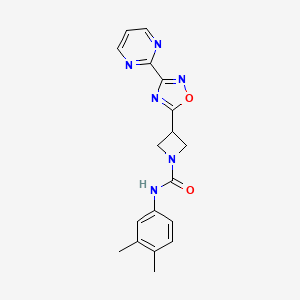
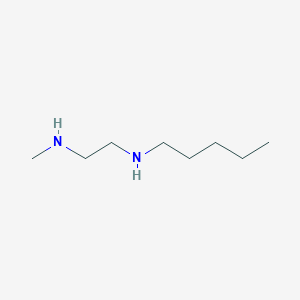
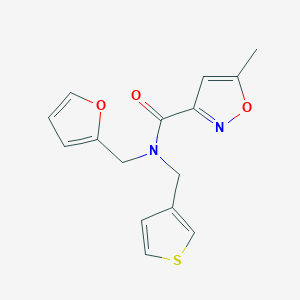

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)
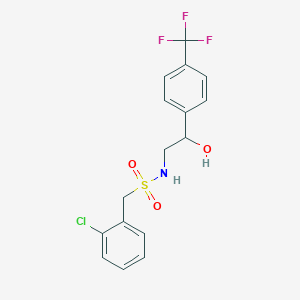
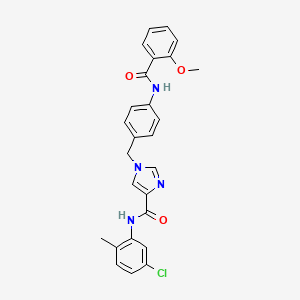
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)
![N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2965256.png)
